Cas no 1159429-52-3 (Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate)
Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate
- 1159429-52-3
- methyl4-(difluoromethoxy)-3-hydroxybenzoate
- DB-119421
- CS-16588
- 3-hydroxy-4-(difluoromethoxy)-benzoic acid methyl ester
- Benzoic acid, 4-(difluoromethoxy)-3-hydroxy-, methyl ester
- MFCD24728664
- D76144
- AKOS025401868
- CS-0101067
- SCHEMBL2910822
- AC-26561
-
- MDL: MFCD24728664
- Inchi: 1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3
- InChI Key: SJYHAEKKPKGTPG-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C(=O)OC)=CC=1O)F
Computed Properties
- Exact Mass: 218.03906506g/mol
- Monoisotopic Mass: 218.03906506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156856-100g |
methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 95%+ | 100g |
$3226 | 2021-06-08 | |
| Chemenu | CM156856-100g |
methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 95%+ | 100g |
$3333 | 2023-01-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171707-100mg |
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 98% | 100mg |
¥51.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171707-250mg |
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 98% | 250mg |
¥137.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171707-1g |
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 98% | 1g |
¥441.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171707-5g |
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 98% | 5g |
¥1840.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D482726-1g |
Benzoic acid, 4-(difluoromethoxy)-3-hydroxy-, methyl ester |
1159429-52-3 | 98% | 1g |
$95 | 2024-07-28 | |
| eNovation Chemicals LLC | D482726-5g |
Benzoic acid, 4-(difluoromethoxy)-3-hydroxy-, methyl ester |
1159429-52-3 | 98% | 5g |
$225 | 2024-07-28 | |
| Cooke Chemical | BD9631255-100mg |
Methyl4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 97% | 100mg |
RMB 84.00 | 2025-02-21 | |
| Cooke Chemical | BD9631255-250mg |
Methyl4-(difluoromethoxy)-3-hydroxybenzoate |
1159429-52-3 | 97% | 250mg |
RMB 184.00 | 2025-02-21 |
Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate Suppliers
Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate
Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate (CAS 1159429-52-3): A Versatile Fluorinated Building Block for Pharmaceutical and Material Science
In the rapidly evolving field of fluorinated organic compounds, Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate (CAS 1159429-52-3) has emerged as a valuable synthetic intermediate with broad applications in pharmaceutical development and advanced material science. This difluoromethoxy-substituted benzoate derivative combines the unique properties of fluorine chemistry with the versatility of aromatic esters, making it particularly interesting for researchers working on drug discovery and functional materials.
The compound's molecular structure features a methyl benzoate core substituted with both a hydroxy group at the 3-position and a difluoromethoxy group at the 4-position. This specific arrangement of functional groups contributes to its enhanced metabolic stability and improved bioavailability when incorporated into larger molecular frameworks, addressing one of the key challenges in modern medicinal chemistry.
Recent trends in pharmaceutical research highlight growing interest in fluorinated building blocks like Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate, as evidenced by increasing search queries for "fluorinated pharmaceutical intermediates" and "difluoromethoxy compounds in drug design." The incorporation of fluorine atoms has become a crucial strategy in drug optimization, with approximately 30% of newly approved drugs containing fluorine atoms. This compound serves as an excellent example of how targeted fluorination can influence molecular properties.
From a synthetic chemistry perspective, CAS 1159429-52-3 offers multiple reactive sites for further functionalization. The methyl ester group can undergo hydrolysis or transesterification, while the phenolic hydroxyl group provides opportunities for etherification or other derivatization reactions. The difluoromethoxy moiety, being relatively stable yet modifiable, makes this compound particularly valuable for structure-activity relationship studies in drug discovery programs.
In material science applications, researchers are exploring Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate as a precursor for liquid crystal materials and advanced polymers. The combination of aromaticity and fluorination in this molecule contributes to desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. These features align with current industry demands for high-performance materials in electronics and specialty coatings.
The synthesis of Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate typically involves selective difluoromethylation of appropriate phenolic precursors, followed by esterification. Process optimization for this compound has been a focus area, as indicated by frequent searches for "efficient synthesis of difluoromethoxy aromatics" and "selective fluorination methods." Recent advances in flow chemistry and catalytic fluorination have improved the accessibility of such fluorinated intermediates.
Analytical characterization of CAS 1159429-52-3 typically involves a combination of NMR spectroscopy (particularly 19F NMR for the difluoromethoxy group), mass spectrometry, and HPLC purity analysis. The compound generally appears as a white to off-white crystalline powder with good stability under standard storage conditions. These analytical aspects are frequently searched by quality control professionals working with fluorinated compounds.
In drug discovery, the difluoromethoxy group in Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate serves as a bioisostere for various functional groups, potentially improving drug-target interactions while maintaining favorable ADME properties. This has led to its investigation in several therapeutic areas, including CNS drugs and anti-inflammatory agents, where the fluorine effect can significantly influence pharmacokinetics.
The commercial availability of Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate has expanded in recent years, reflecting growing demand from both pharmaceutical and material science sectors. Suppliers often highlight its application potential in their product descriptions, responding to market interest in specialty fluorochemicals and custom synthesis building blocks.
From an environmental perspective, researchers are investigating the green chemistry aspects of fluorinated compounds like CAS 1159429-52-3. This includes studies on biodegradation pathways and sustainable synthesis methods, addressing concerns about fluorochemical persistence in the environment while recognizing their essential role in modern chemistry.
Looking forward, Methyl 4-(difluoroMethoxy)-3-hydroxybenzoate is poised to maintain its relevance as both a research tool and industrial intermediate. Its unique combination of aromatic character, fluorine substitution, and multiple functional groups ensures continued utility across diverse applications. As synthetic methodologies advance and new applications emerge in fields like agrochemicals and electronic materials, this compound will likely see expanded use in innovative research and development projects.
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